N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide
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Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide is an intricate organic compound. Its structure includes a tetrahydroquinoline core, an ethanesulfonyl substituent, and a methoxybenzamide group. The compound's unique features make it an object of interest across various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis generally involves several steps:
Step 1: : Begin with the preparation of 1,2,3,4-tetrahydroquinoline.
Step 2: : Introduce the ethanesulfonyl group via sulfonylation, typically using ethanesulfonyl chloride in the presence of a base.
Step 3: : Synthesize the 3-methoxybenzamide by reacting 3-methoxyaniline with an appropriate acylating agent.
Step 4: : Combine the above intermediates under appropriate conditions to form the final compound.
Industrial Production Methods: Industrially, the production may use similar steps but scaled-up. Efficiency, yield optimization, and cost considerations are crucial. Often, specialized equipment and rigorous quality control measures ensure high-purity compounds for research and industrial use.
Types of Reactions
Oxidation: : Potentially involving oxidative cleavage or modification of the tetrahydroquinoline ring.
Reduction: : Reductive amination can modify the amide or sulfonyl groups.
Substitution: : Halogenation, nitration, or sulfonation can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Utilize reagents like potassium permanganate or chromic acid.
Reduction: : Employ reducing agents such as lithium aluminum hydride (LAH) or palladium on carbon (Pd/C).
Substitution: : Use electrophiles like bromine or nitronium ions under controlled temperatures.
Major Products
Oxidation: : Formation of quinoline derivatives.
Reduction: : Formation of more reduced tetrahydroquinoline analogs.
Substitution: : Variously substituted benzenes or quinolines.
Chemistry
Study of reaction mechanisms.
Intermediate in organic synthesis for more complex molecules.
Biology
Potential biological activities, such as enzyme inhibition or receptor modulation studies.
Medicine
Exploration as a pharmacophore for designing novel therapeutic agents, given its structural resemblance to bioactive molecules.
Industry
Utilized in the development of advanced materials or as a precursor in polymer synthesis.
Mechanism of Action
The compound's mechanism involves interactions with specific molecular targets. Its unique structure allows it to bind effectively to particular sites within enzymes or receptors, potentially altering their activity. The pathways might involve modulation of signal transduction processes or enzyme catalysis, dependent on the target's nature.
Similar Compounds
N-(1-ethylsulfonyl)-tetrahydroquinolin-6-yl-4-methoxybenzamide: .
N-(1-methanesulfonyl)-tetrahydroquinolin-6-yl-3-methoxybenzamide: .
Comparison Highlights
Uniqueness lies in the ethanesulfonyl group, which might confer distinct reactivity and binding characteristics.
Comparison of biological activity, potency, and selectivity across similar compounds reveals nuanced differences beneficial for tailored applications.
This should give you a comprehensive overview of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide. Fascinating stuff, isn't it?
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-26(23,24)21-11-5-7-14-12-16(9-10-18(14)21)20-19(22)15-6-4-8-17(13-15)25-2/h4,6,8-10,12-13H,3,5,7,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJKDHUACHCJJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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